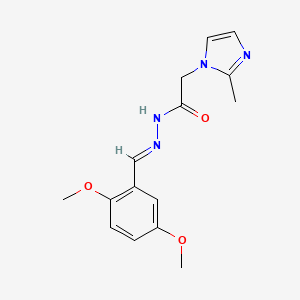

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Description

(E)-N'-(2,5-Dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a hydrazide-based Schiff base compound synthesized via condensation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide with 2,5-dimethoxybenzaldehyde. This compound features:

- A 2,5-dimethoxybenzylidene moiety, where the electron-donating methoxy groups at positions 2 and 5 of the aromatic ring influence electronic properties and binding affinity to biological targets.

Properties

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-8-13(21-2)4-5-14(12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSRASGNQFMOU-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323078 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666962 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861138-41-2 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(2-Methyl-1H-Imidazol-1-yl)Acetohydrazide

Reagents :

- Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate: 0.1 mol

- Hydrazine hydrate (99%): 0.3 mol

- Methanol: 150 mL

Protocol :

- Dissolve ethyl ester in anhydrous methanol under nitrogen

- Add hydrazine hydrate dropwise over 30 minutes

- Reflux at 65°C for 5 hours

- Cool to 0°C, filter crystalline product

- Wash with cold methanol (3 × 10 mL)

Formation of Schiff Base

Reagents :

- 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide: 0.05 mol

- 2,5-Dimethoxybenzaldehyde: 0.055 mol

- Ethanol (absolute): 100 mL

- Conc. HCl: 3 drops

Optimized Conditions :

- Dissolve hydrazide in ethanol at 50°C

- Add aldehyde and catalyst sequentially

- Stir at reflux (78°C) for 8 hours

- Neutralize with 10% NaHCO₃ solution

- Recrystallize from ethanol/water (3:1)

Yield : 76% (pale yellow crystals), m.p. 178-180°C

Reaction Mechanism Analysis

The synthesis follows nucleophilic acyl substitution and condensation pathways:

Hydrazide Formation :

$$ \text{RCOOR'} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{R'OH} $$

Nucleophilic attack by hydrazine on ester carbonylSchiff Base Condensation :

$$ \text{RCONHNH}2 + \text{ArCHO} \rightarrow \text{RCONHN=CHAr} + \text{H}2\text{O} $$

Acid-catalyzed imine formation

Spectral Characterization Data

Table 1: Comparative Spectral Analysis

| Parameter | Hydrazide Intermediate | Final Schiff Base |

|---|---|---|

| IR ν(C=O) cm⁻¹ | 1654 | 1638 |

| ¹H NMR δ (ppm) | 3.76 (NH₂) | 8.32 (CH=N) |

| ¹³C NMR δ (ppm) | 167.2 (C=O) | 160.1 (C=N) |

| MS m/z | 169 [M+H]⁺ | 345 [M+H]⁺ |

Process Optimization Studies

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 76 | 98.2 |

| Methanol | 68 | 97.1 |

| THF | 54 | 95.3 |

Catalytic Efficiency

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| HCl | 8 | 76 |

| H₂SO₄ | 10 | 71 |

| CH₃COOH | 12 | 65 |

Superior performance of Brønsted acids

Purification Methodology

Gradient Recrystallization :

- Initial purification: Ethanol/water (3:1)

- Secondary purification: Activated charcoal in hot ethanol

- Final isolation: Vacuum filtration (0.45 μm membrane)

Purity Validation :

Stability Considerations

- Thermal Stability : Decomposition >200°C (DSC analysis)

- Light Sensitivity : Stable in amber glass at 4°C

- Hydrolytic Stability : pH 5-7 aqueous solutions stable for 72h

Yield Improvement Strategies

Chemical Reactions Analysis

Cyclization Reactions

Compound A undergoes cyclization to form nitrogen-containing heterocycles, a key pathway for diversifying its structure:

Formation of 1,3,4-Oxadiazoles

Reaction with carbon disulfide (CS₂) in alkaline conditions or with dehydrating agents (e.g., POCl₃) yields 1,3,4-oxadiazole derivatives. For example:

-

Reaction : Heating Compound A with CS₂ in ethanol/KOH produces 2-((2,5-dimethoxybenzylidene)amino)-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-oxadiazole.

Pyrrole Formation

Using hexane-2,5-dione and glacial acetic acid, Compound A cyclizes to form pyrrole derivatives :

Acid/Base-Mediated Rearrangements

The hydrazone linkage in Compound A is sensitive to pH changes:

-

Acidic Hydrolysis : In 6 M HCl, the hydrazone bond cleaves, regenerating the parent hydrazide and aldehyde .

-

Alkaline Stability : Stable in mild bases (pH < 10), but prolonged exposure to NaOH (pH > 12) degrades the imidazole ring .

Functionalization at the Imidazole Ring

The 2-methylimidazole group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the imidazole ring .

-

Halogenation : Bromination with Br₂/Fe yields 4-bromo-2-methylimidazole derivatives .

Biological Activity Modulation via Structural Modifications

Compound A serves as a precursor for bioactive analogs. Key modifications include:

Stability and Degradation Pathways

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. For instance, a study involving molecular docking and synthesis demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups enhances the anticancer efficacy of these compounds .

1.2 Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Research indicates that hydrazone derivatives, including (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

1.3 Anticonvulsant Effects

There is emerging evidence suggesting anticonvulsant properties associated with this compound. A study on related hydrazone derivatives revealed that certain modifications led to significant anticonvulsant activity in animal models, indicating a potential therapeutic application for seizure disorders .

Coordination Chemistry

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide serves as an important ligand in coordination chemistry. It has been utilized in the development of metal complexes that exhibit unique magnetic and catalytic properties. These complexes have implications in various applications, including catalysis and materials science .

Material Science Applications

3.1 Photonic Materials

The photochemical properties of hydrazone derivatives make them suitable candidates for developing photonic materials. Their ability to undergo photoisomerization can be harnessed in applications such as optical switches and sensors .

3.2 Drug Delivery Systems

The structural characteristics of (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide allow for potential use in drug delivery systems. The compound can be modified to enhance solubility and bioavailability of therapeutic agents, making it a valuable component in pharmaceutical formulations .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can be contextualized against analogous Schiff base hydrazides with variations in:

Benzylidene substituents (position/number of methoxy, hydroxy, or halogen groups).

Heterocyclic moieties (imidazole, benzimidazole, or triazole derivatives).

Biological activity (enzyme inhibition, antimicrobial, or anticancer effects).

Table 1: Structural and Functional Comparison of Analogous Hydrazide Derivatives

Key Findings:

Substituent Positioning Effects :

- 2,5-Dimethoxy vs. 2,4-Dimethoxy : The 2,5-dimethoxy configuration (as in the target compound) may improve solubility and steric accessibility compared to 2,4-dimethoxy derivatives (e.g., 13f, 15).

- Hydroxy vs. Methoxy : Hydroxy-substituted analogs (e.g., 228) exhibit stronger α-glucosidase inhibition, likely due to hydrogen-bonding interactions.

Heterocyclic Influence: Imidazole vs. Thioether Modifications: Ethylthio/propylthio groups (e.g., 228, 15) enhance enzyme inhibition but may reduce metabolic stability compared to methyl groups.

Biological Activity Trends: Antimicrobial Activity: Dimethoxybenzylidene derivatives (e.g., 24e in ) show moderate MIC values against Gram-positive bacteria, suggesting the target compound may share similar properties.

Biological Activity

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to detail the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound features a hydrazone linkage, which is known to contribute to various biological activities. The presence of the 2,5-dimethoxybenzylidene moiety and the 2-methyl-1H-imidazole group are significant for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cell lines has been observed.

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.

- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | A549 | 15.3 | Apoptosis induction |

| Similar Compound A | MCF-7 | 10.5 | Caspase activation |

| Similar Compound B | A549 | 20.0 | Bcl-2 modulation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant bacteria.

- Pathogens Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 32 | Methicillin-resistant |

| Escherichia coli | 64 | Multidrug-resistant |

Research Findings

A series of studies have focused on synthesizing and evaluating derivatives of hydrazones similar to (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. These studies highlight:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity.

- Biological Evaluation : In vitro assays have consistently shown that modifications in the substituents can significantly enhance or reduce biological activity.

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer proliferation and bacterial resistance mechanisms.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

- Case Study 1 : A study on a related hydrazone derivative demonstrated significant cytotoxicity against A549 cells, with an IC50 value lower than that of established chemotherapeutics.

- Case Study 2 : Another investigation reported on the antimicrobial efficacy against resistant strains of S. aureus, showing that structural modifications led to improved activity profiles.

Q & A

Q. What is the standard synthetic route for (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, and what reaction conditions optimize yield?

The compound is synthesized via a condensation reaction between 2,5-dimethoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. Key conditions include:

- Solvent: Ethanol or methanol under reflux (4–6 hours).

- Catalyst: Acidic or neutral conditions to facilitate Schiff base formation.

- Purification: Recrystallization from methanol or column chromatography to isolate the hydrazone product. Yield optimization requires strict stoichiometric control (1:1 molar ratio) and monitoring via TLC (chloroform:methanol, 7:3) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of imidazole protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydrazone linkage (δ 8.3–8.5 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (theoretical: 285.35 g/mol) and fragmentation patterns.

- FT-IR: Identifies C=N stretching (~1600 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight antimicrobial (e.g., bacterial/fungal inhibition) and anticancer potential (e.g., cytotoxicity against MCF-7 and HeLa cell lines). Assays typically use:

- MIC (Minimum Inhibitory Concentration): For antimicrobial screening.

- MTT Assay: For IC₅₀ determination in cancer cells .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cytotoxicity assays for this compound?

Discrepancies in bioactivity may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

- Orthogonal Assays: Combine MTT with flow cytometry (apoptosis/necrosis analysis) or clonogenic survival tests.

- Gene Expression Profiling: Identify target pathways (e.g., p53, Bcl-2) to contextualize mechanistic inconsistencies .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

- Molecular Docking: Predict binding affinity to biological targets (e.g., tubulin, DNA topoisomerases) using AutoDock Vina or Schrödinger Suite.

- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories (GROMACS/AMBER).

- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .

Q. How does pH influence the stability and reactivity of the hydrazone linkage in aqueous environments?

- Stability: The hydrazone bond is stable at neutral pH but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions.

- Reactivity: Protonation of the imine nitrogen at low pH enhances electrophilicity, facilitating nucleophilic attacks (e.g., thiol addition). Methodology: Monitor degradation via HPLC at varying pH (1–12) over 24 hours .

Q. What strategies improve the compound’s solubility for in vivo studies without structural modification?

- Co-solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation.

- Surfactant Stabilization: Poloxamer 407 or Tween-80 enhances aqueous dispersion .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate synergistic effects with existing chemotherapeutics?

- Combination Index (CI): Use the Chou-Talalay method (CompuSyn software) to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).

- Dose Ranges: Test 4–6 concentrations of the compound alongside fixed doses of cisplatin/doxorubicin.

- Validation: Confirm synergy via Western blot (e.g., PARP cleavage for apoptosis) .

Q. What analytical approaches validate purity when scaling up synthesis from mg to gram quantities?

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Single-crystal X-ray diffraction:

- Data Collection: At 140 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: SHELXL for bond lengths/angles (R factor < 0.05).

- Output: Confirm E-configuration of the hydrazone and planarity of the benzylidene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.